Biofilms are communities of microorganisms that adhere to surfaces and can become resistant to traditional antibiotics. CDA, produced by the bacterium Pseudomonas aeruginosa, acts as a signaling molecule that disrupts established biofilms of various microorganisms []. Studies have shown that CDA can induce the dispersion of biofilms formed by Staphylococcus aureus, Bacillus cereus, Salmonella enterica, E. coli, and even Candida albicans []. This suggests CDA might play a role in inter-species and inter-kingdom communication, influencing the behavior of other microorganisms [].
Research indicates that CDA can work synergistically with antibiotics to eradicate biofilms. Studies have shown that combining CDA treatment with antibiotics significantly reduces biofilm biomass compared to using antibiotics alone []. This suggests that CDA could be a valuable tool for developing new strategies to combat biofilm-associated infections in clinical and industrial settings [].
Cis-2-decenoic acid is an unsaturated fatty acid characterized by its unique structure, which includes a double bond between the second and third carbon atoms. This compound is primarily produced by the bacterium Pseudomonas aeruginosa and is found in a colorless oil form. Its chemical formula is C₁₀H₁₈O₂, and it is known for its role as a signaling molecule in microbial communication and biofilm formation. Cis-2-decenoic acid has garnered attention for its potential applications in medical and industrial settings due to its antimicrobial properties and ability to disrupt biofilms, which are often resistant to conventional treatments .
CDA's mechanism of action in disrupting biofilms is still under investigation. One hypothesis suggests that CDA disrupts the quorum sensing system, a cell-to-cell communication pathway crucial for biofilm formation and maintenance in many bacteria [, ]. By interfering with this communication, CDA may prevent bacteria from adhering to surfaces and forming a biofilm structure.
Additionally, it can participate in reactions typical of fatty acids, such as forming amides or undergoing transesterification .
Cis-2-decenoic acid exhibits significant biological activity, particularly in its role as a signaling molecule. It has been shown to:
Cis-2-decenoic acid can be synthesized through several methods:
Research has demonstrated that cis-2-decenoic acid interacts synergistically with various antimicrobial agents. For instance:
Several compounds share structural or functional similarities with cis-2-decenoic acid. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Decenoic Acid | Unsaturated Fatty Acid | Lacks the specific signaling properties of cis-2-decenoic acid. |
| Caprylic Acid | Saturated Fatty Acid | Exhibits antimicrobial properties but does not induce biofilm dispersion. |
| Oleic Acid | Unsaturated Fatty Acid | Commonly found in olive oil; does not have the same signaling role as cis-2-decenoic acid. |
| Palmitoleic Acid | Unsaturated Fatty Acid | Similar structure but different biological activities; primarily anti-inflammatory properties. |
Cis-2-decenoic acid stands out due to its unique ability to function as a signaling molecule that influences microbial behavior, particularly in disrupting established biofilms, which is not commonly observed in many other fatty acids .
The biosynthesis of cis-2-decenoic acid represents a sophisticated biochemical process that involves both endogenous microbial synthesis and alternative chemical production methodologies. This fatty acid signaling molecule, characterized by its ten-carbon chain length and strategically positioned cis double bond, serves as a critical biofilm dispersion autoinducer across diverse bacterial species [1] [2]. Understanding the intricate mechanisms underlying its production provides fundamental insights into bacterial quorum sensing systems and offers potential therapeutic targets for biofilm-associated infections.
The endogenous production of cis-2-decenoic acid occurs through highly regulated enzymatic pathways that have evolved to enable precise temporal and spatial control of biofilm dispersion. These biosynthetic processes demonstrate remarkable conservation across bacterial species while maintaining species-specific regulatory mechanisms [3] [2] [4].
Pseudomonas aeruginosa stands as the most extensively characterized biological source of cis-2-decenoic acid, with this opportunistic pathogen utilizing the molecule as a primary biofilm dispersion signal [1] [3] [2]. The bacterium produces cis-2-decenoic acid through a coordinated enzymatic pathway that begins during late exponential growth phase and continues throughout biofilm maturation [5].
Within Pseudomonas aeruginosa, cis-2-decenoic acid synthesis occurs in response to cell density-dependent signals, with transcript levels of the biosynthetic machinery increasing dramatically as bacterial populations reach critical thresholds [5]. The production process is intimately linked to the bacterium's biofilm developmental cycle, where cis-2-decenoic acid accumulates to nanomolar concentrations sufficient to trigger widespread biofilm dispersion [2] [5].
Research has demonstrated that Pseudomonas aeruginosa strain PAO1 produces cis-2-decenoic acid at native concentrations of approximately 2.5 nanomolar, which proves sufficient to induce biofilm dispersion not only in the producing organism but also in phylogenetically diverse bacterial species including Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Streptococcus pyogenes, Bacillus subtilis, and Staphylococcus aureus [2]. This broad-spectrum activity demonstrates the fundamental nature of cis-2-decenoic acid as a universal biofilm dispersion signal.
The temporal regulation of cis-2-decenoic acid production in Pseudomonas aeruginosa exhibits distinct patterns during planktonic versus biofilm growth conditions [5]. During planktonic cultivation, synthesis begins during mid-exponential phase and increases exponentially through stationary phase, with transcript levels of biosynthetic genes increasing seven-fold between 10 and 12.5 hours of growth, followed by additional four-fold and fourteen-fold increases in subsequent time intervals [5]. Under biofilm conditions, production follows a similar trajectory but with extended kinetics reflecting the slower metabolism characteristic of biofilm-associated bacterial cells [5].
The fatty acid coenzyme-A ligase FadD1 system represents a critical component of the enzymatic machinery responsible for cis-2-decenoic acid biosynthesis in Pseudomonas aeruginosa [6] [7] [8]. This sophisticated enzymatic complex facilitates the conversion of fatty acid precursors into activated coenzyme-A thioesters, which serve as essential substrates for subsequent modification reactions leading to cis-2-decenoic acid formation.
FadD1 functions as the primary long-chain fatty acid coenzyme-A ligase in Pseudomonas aeruginosa, exhibiting pronounced substrate specificity for fatty acids containing twelve to eighteen carbon atoms [8] [9]. The enzyme catalyzes the ATP-dependent formation of thioester bonds between fatty acid substrates and coenzyme-A, utilizing magnesium as a required cofactor [10]. Kinetic analyses reveal that FadD1 demonstrates optimal catalytic efficiency with C14-C16 fatty acid substrates, exhibiting Michaelis-Menten constants of approximately 0.2 millimolar for ATP and 0.15 millimolar for coenzyme-A [10].
The FadD1 system operates in conjunction with a secondary enzyme, FadD2, which provides functional redundancy and ensures continued fatty acid activation under varying physiological conditions [8] [9]. FadD2 exhibits complementary substrate specificity, preferentially activating short-chain fatty acids containing four to ten carbon atoms [8] [9]. This dual enzyme system ensures comprehensive fatty acid activation across the entire range of chain lengths relevant to cis-2-decenoic acid biosynthesis.
Transcriptional regulation of the FadD1 system demonstrates remarkable responsiveness to cellular fatty acid composition and availability [7] [4]. Expression levels of fadD1 increase substantially during periods of enhanced fatty acid metabolism, with transcript abundance correlating directly with cell density throughout both planktonic and biofilm growth phases [7] [4]. This regulatory mechanism ensures adequate enzymatic capacity for fatty acid activation during periods of peak cis-2-decenoic acid synthesis.
Recent investigations have revealed that FadD1 functions not merely as a fatty acid-activating enzyme but also serves as a global transcriptional regulator that monitors quorum sensing hierarchies and controls expression of various target genes [7]. This dual functionality positions FadD1 as a central coordinator of fatty acid metabolism and quorum sensing, directly linking cellular metabolic state to intercellular communication processes.
The enzymatic mechanism of FadD1 involves a two-step reaction sequence beginning with ATP-dependent activation of fatty acid substrates to form fatty acyl-adenylate intermediates, followed by nucleophilic attack by coenzyme-A to generate fatty acyl-CoA products [8] [10]. This mechanism ensures high fidelity substrate activation while maintaining energetic efficiency through coupling to ATP hydrolysis.
Chemical synthesis methodologies for cis-2-decenoic acid production offer alternative approaches to biological synthesis, providing controlled access to this important signaling molecule for research and potential therapeutic applications [1] [11] [12]. These synthetic strategies employ diverse chemical transformations ranging from organometallic chemistry to enzymatic biotransformations.
The lithium-halogen exchange carbonation protocol represents a well-established synthetic methodology for cis-2-decenoic acid production, utilizing organometallic chemistry principles to construct the characteristic fatty acid structure [1] [11] [12]. This approach leverages the high reactivity of organolithium intermediates to facilitate carbon-carbon bond formation under controlled conditions.
The synthetic sequence begins with 1-iodonon-1-ene as the primary starting material, which undergoes lithium-halogen exchange upon treatment with n-butyllithium at low temperatures [1] [11] [12]. This metal-halogen exchange reaction proceeds through formation of an organolithium intermediate that maintains the original stereochemistry of the alkene functionality [12]. The reaction typically requires temperatures below -78°C to prevent decomposition of the reactive organolithium species and ensure high conversion efficiency.
Following generation of the organolithium intermediate, the reaction mixture receives treatment with carbon dioxide to facilitate carbonation [11] [12]. This carbonation step involves nucleophilic attack of the organolithium species on carbon dioxide, resulting in formation of a lithium carboxylate intermediate [12]. Subsequent acidic workup protonates the carboxylate to yield the desired cis-2-decenoic acid product [1].
The stereochemical outcome of the lithium-halogen exchange carbonation protocol depends critically on the geometric configuration of the starting vinyl iodide [12]. Utilization of cis-configured starting materials typically provides cis-2-decenoic acid with high stereochemical fidelity, as the metal-halogen exchange process generally proceeds with retention of alkene geometry [12]. This stereochemical control represents a significant advantage of the organometallic approach compared to alternative synthetic methodologies.
Optimization of reaction conditions proves essential for achieving acceptable yields in the lithium-halogen exchange carbonation protocol [11] [13]. Critical parameters include temperature control during the metal-halogen exchange step, reaction time for carbonation, and the quality of organolithium reagents [13]. The presence of coordinating solvents such as tetrahydrofuran enhances the stability of organolithium intermediates and improves overall reaction efficiency [13].
β-Hydroxyacyl-CoA dehydration mechanisms represent biologically inspired synthetic approaches that exploit the natural enzymatic machinery responsible for fatty acid modification [14] [15] [16]. These methodologies utilize dehydratase enzymes to catalyze the elimination of water from β-hydroxyacyl-CoA substrates, generating the characteristic α,β-unsaturated fatty acid structure of cis-2-decenoic acid.
The dehydration mechanism involves the DspI enzyme, a specialized enoyl-CoA hydratase/isomerase that catalyzes the formation of double bonds at the 2,3-position of fatty acid chains [5] [17]. DspI belongs to the crotonase superfamily of enzymes, which are characterized by their ability to catalyze reversible addition and elimination of water from α,β-unsaturated enoyl-CoA thioesters [5] [18]. The enzyme contains critical catalytic glutamate residues at positions 126 and 146 that facilitate the dehydration reaction through acid-base catalysis [5] [17].
The enzymatic mechanism of β-hydroxyacyl-CoA dehydration proceeds through a concerted elimination process involving abstraction of the α-hydrogen by one glutamate residue while the second glutamate facilitates departure of the β-hydroxyl group [16] [19] [18]. This mechanism results in formation of the characteristic trans-2-enoyl-CoA intermediate, which subsequently undergoes cis-trans isomerization to yield the final cis-2-decenoic acid product [5] [18].
Substrate specificity studies reveal that dehydratase enzymes exhibit broad tolerance for fatty acid chain lengths, efficiently processing substrates ranging from C4 to C16 [16] [20]. However, optimal activity occurs with intermediate chain length substrates, particularly those containing 8-12 carbon atoms [16]. This substrate preference aligns well with the natural biosynthetic pathway for cis-2-decenoic acid production.
The stereochemical control achieved through β-hydroxyacyl-CoA dehydration mechanisms depends on the specific isomerase activity of the enzyme system [15] [21]. Enzymes such as FabA possess dual dehydratase and isomerase activities, enabling conversion of saturated β-hydroxyl substrates directly to cis-configured products [15] [21]. In contrast, enzymes like FabZ exhibit primarily dehydratase activity, requiring additional isomerase enzymes to achieve the desired stereochemical outcome [21] [20].
Kinetic analyses of β-hydroxyacyl-CoA dehydratase enzymes demonstrate high catalytic efficiency, with turnover numbers approaching diffusion-controlled rates for optimal substrates [18] [22]. The enzymes exhibit Michaelis-Menten kinetics with substrate binding constants in the micromolar range, indicating high affinity for fatty acyl-CoA substrates [22]. These favorable kinetic properties make enzymatic dehydration an attractive synthetic methodology for cis-2-decenoic acid production.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₈O₂ | [23] [1] |
| Molecular Weight (g/mol) | 170.25 | [23] [1] |
| Boiling Point (°C) | 102-103 | [1] |
| Solubility in Water | Readily soluble | [24] |
| Chemical Abstract Service Number | 15790-91-7 | [23] [1] |
| Physical State at Room Temperature | Colorless oil | [1] [24] |
| Stability | Stable for at least 2 years at -20°C | [25] |
| Characteristic | Value | Reference |
|---|---|---|
| Enzyme Classification | Enoyl-Coenzyme A hydratase/isomerase | [5] |
| Protein Length (amino acids) | 272 | [5] |
| Conserved Domain | Crotonase/enoyl-CoA hydratase-like | [5] |
| Primary Function | Double bond formation and cis/trans isomerization | [5] |
| Catalytic Residues | Glu126, Glu146 | [5] |
| Substrate Specificity | Short-chain fatty acid CoA esters | [5] |
| Product | cis-2-Decenoic acid | [5] |
| Gene Location (PA14) | PA14_54640 (PA0745) | [5] |
| Component | Description | Kinetic Parameters | Reference |
|---|---|---|---|
| FadD1 Enzyme | Long-chain fatty acid coenzyme-A ligase | High catalytic efficiency for long-chain FAs | [6] [7] [8] |
| FadD1 Function | Converts fatty acids to acyl-CoA thioesters | Km varies with chain length | [6] [7] [8] |
| FadD1 Substrate Range | Long-chain fatty acids (C12-C18) | Optimal activity with C14-C16 fatty acids | [8] [9] |
| FadD1 Cofactor Requirements | ATP, Coenzyme A, Mg²⁺ | ATP: Km ~0.2 mM; CoA: Km ~0.15 mM | [10] |
| FadD2 Enzyme (Secondary) | Secondary acyl-CoA synthetase | Lower expression than FadD1 | [8] [9] |
| FadD2 Substrate Preference | Short-chain fatty acids (C4-C10) | Higher Km for long-chain substrates | [8] [9] |
| Method | Starting Material | Key Reagents | Mechanism | Reference |
|---|---|---|---|---|
| Lithium-Halogen Exchange Carbonation | 1-Iodonon-1-ene | n-Butyllithium, CO₂ | Metal-halogen exchange followed by carbonation | [1] [11] [12] |
| β-Hydroxyacyl-CoA Dehydration | 3-Hydroxydecanoyl-CoA | Dehydratase enzymes | Elimination of water to form double bond | [14] [15] [16] |
| Enoyl-CoA Hydratase Reverse Reaction | Decanoyl-CoA | Enoyl-CoA hydratase | Reverse of normal hydration reaction | [18] [22] |
| Synthetic Organic Chemistry | Commercial fatty acid precursors | Various organometallic reagents | Multi-step organic synthesis | [1] |
Corrosive;Irritant